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Compound of Interest |

Methyl 2-(5-chloro-2-methyl-
Compound Name:
phenyl)acetate
CAS No.: 1076191-96-2
Cat. No.: B6334148

Executive Summary & Chemical Identity

Methyl (5-chloro-2-methylphenyl)acetate is a specialized organic intermediate primarily utilized
in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.[1]
It serves as a protected form of 5-chloro-2-methylphenylacetic acid, a "privileged scaffold" in
medicinal chemistry due to its ability to mimic the arachidonic acid pharmacophore in COX
enzyme binding pockets.[1]

This guide distinguishes the compound from its benzoic acid analog (a common confusion
point) and details its synthesis, properties, and application in pharmaceutical development.

Nomenclature & Identifiers
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Identifier Type

Value

Primary Name

Methyl (5-chloro-2-methylphenyl)acetate

CAS Number

1076191-96-2 (Ester); 13954-52-4 (Parent Acid)

IUPAC Name

Methyl 2-(5-chloro-2-methylphenyl)acetate

Common Synonyms

[11[2][3][41[5][6] * 5-Chloro-2-
methylbenzeneacetic acid methyl estere (5-
Chloro-2-methylphenyl)acetic acid methyl
ester[1]* Methyl 5-chloro-2-

methylbenzeneacetate

Molecular Formula

C10H11CIO2

SMILES

COC(=0)CC1=C(C)C=CC(Cl)=C1

InChl Key

XLHZFOYOPXGOBW-UHFFFAOYSA-N

Critical Note: Do not confuse this compound with Methyl 5-chloro-2-methylbenzoate (CAS

99585-13-4).[1] The benzoate lacks the methylene (-CH2-) spacer between the ring and the

carbonyl, significantly altering its reactivity and pharmacological profile.[1]

Physicochemical Properties

Understanding the physical constants is vital for process optimization, particularly for solvent

selection during scale-up.[1]
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Property

Value / Description

Context

Molecular Weight

198.65 g/mol

Stoichiometric calculations.[1]

Physical State

Colorless to pale yellow oil or

low-melting solid

Dependent on purity; tends to

supercool.[1]

285°C (Predicted) / 130-135°C

High vacuum required for

Boiling Point o
@ 1.5 mmHg distillation.[1]
) Denser than water; facilitates
Density 1.186 g/cm3 ]
phase separation.[1]
Lipophilic; requires non-polar
LogP 2.87 Pop : P
solvents (DCM, Toluene).
) Use alcohols for
. Soluble in MeOH, EtOH, DCM, o
Solubility transesterification or

EtOAc. Insoluble in water.[1]

hydrolysis.[1]

Synthetic Pathways & Manufacturing

The synthesis of Methyl (5-chloro-2-methylphenyl)acetate typically follows a homologation

sequence starting from the benzyl chloride derivative.[1] The choice of route depends on the

availability of the starting material and the scale of production.

Primary Route: Cyanation-Hydrolysis-Esterification

This is the industrial standard due to the availability of 5-chloro-2-methylbenzyl chloride.[1]

e Cyanation: The benzyl chloride is reacted with Sodium Cyanide (NaCN) or Trimethylsilyl

Cyanide (TMSCN) under phase-transfer catalysis (PTC) to form 5-chloro-2-

methylphenylacetonitrile.[1]

o Pinner Hydrolysis/Esterification: The nitrile is treated with dry HCI in Methanol.[1] This "one-

pot" conversion bypasses the isolation of the free acid, directly yielding the methyl ester.[1]

Alternative Route: Arndt-Eistert Homologation

Used when starting from the benzoic acid derivative.[1]
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e Formation of the acid chloride.[1]
e Reaction with diazomethane to form the diazoketone.[1]

o Wolff rearrangement in methanol to yield the target ester.[1]

Visual Synthesis Workflow

The following diagram illustrates the industrial workflow (Route 3.1), highlighting critical control
points.

Hydrolysis/Esterification
Yield: ~90%

5-Chloro-2-methyl
benzyl chloride

Yield: ~85%

> Acid Catalysis | Pinner Reaction

I Methyl (5-chloro-2-methy!
Phenylacetonitrile ™| (MeOH, HClI gas, Reflux)

phenyl)acetate

Cyanation
(NaCN, PTC, Toluene)

Click to download full resolution via product page

Figure 1: Industrial synthesis pathway via nitrile intermediate. The "one-pot" Pinner reaction
(Step 2) is preferred to minimize waste.

Pharmaceutical Applications

The 5-chloro-2-methylphenyl moiety is a bioisostere for various lipophilic domains in drug
targets.

CRTH2 Antagonists

This ester is a key intermediate in the synthesis of Ramatroban analogs and other indole-acetic
acid derivatives targeting the CRTH2 receptor (Chemoattractant Receptor-homologous
molecule expressed on Th2 cells).[1]

e Mechanism: The phenylacetic acid tail mimics the carboxylate head group of Prostaglandin
D2 (PGD2), blocking the inflammatory cascade in asthma and allergic rhinitis.

» Role: The methyl ester protects the carboxylic acid during the coupling of the phenyl ring to
the indole or azaindole core.

COX Inhibitor Scaffolds
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Structurally related to Diclofenac and Lumiracoxib, this compound serves as a precursor for
"me-too" NSAID discovery.[1]

e The ortho-methyl group restricts rotation of the phenyl ring, locking the molecule into a
bioactive conformation that fits the hydrophobic channel of COX-2.[1]

e The meta-chlorine atom enhances metabolic stability by blocking oxidation at the reactive
phenyl position.[1]

Analytical Characterization

To validate the identity of the synthesized ester, the following spectral signatures are

diagnostic.
Proton NMR (*H-NMR, 400 MHz, CDCIs)
Shift (8, ppm) Multiplicity Integration Assignment
2.28 Singlet (s) 3H Ar-CHs (Ortho-methyl)
_ Ar-CH2-CO (Benzylic
3.62 Singlet (s) 2H
methylene)
3.70 Singlet (s) 3H O-CHs (Ester methyl)
_ Aromatic protons (C3,
7.10-7.25 Multiplet (m) 3H

C4, C6)

Infrared Spectroscopy (FT-IR)

e 1735 cm~1: Strong C=0 stretch (Ester carbonyl).[1]
e 1200-1250 cm~*: C-O-C stretch.

e 810 cm~%: C-Cl stretch (Aryl chloride).[1]

Handling & Safety Protocols

This compound is an alkylating agent precursor and a potential irritant.[1]
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GHS Classification[7]

 Signal Word: Warning

o H302: Harmful if swallowed.[1][7][8][9]

e H315: Causes skin irritation.[1][7][8][9]

e H319: Causes serious eye irritation.[1][8][9][10][11]

o H335: May cause respiratory irritation.[1][2][7][8][9][10]

Storage & Stability

o Conditions: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
» Incompatibility: Strong oxidizing agents, strong bases (will cause hydrolysis to the free acid).

» Shelf Life: 24 months if sealed properly; ester hydrolysis is the primary degradation pathway
if exposed to moisture.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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